5-methyl-3-{[4-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Overview
Description
5-methyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound that contains a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyrimidine derivatives.
Introduction of the Benzylthio Group: This step involves the reaction of the triazolopyrimidine core with 4-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the triazolopyrimidine core using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.
Substitution: The benzylthio group can undergo substitution reactions, particularly nucleophilic substitutions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various benzylthio derivatives.
Scientific Research Applications
5-methyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has several scientific research applications:
Pharmaceuticals: It has potential as a lead compound for the development of new drugs, particularly those targeting central nervous system disorders.
Agrochemicals: It can be used as a precursor for the synthesis of new pesticides and herbicides.
Materials Science: It can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzylamine
- 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
Uniqueness
5-methyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is unique due to its specific combination of a triazolopyrimidine core with a benzylthio group and a trifluoromethyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H11F3N4OS |
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Molecular Weight |
340.33 g/mol |
IUPAC Name |
5-methyl-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
InChI |
InChI=1S/C14H11F3N4OS/c1-8-6-11(22)18-12-19-20-13(21(8)12)23-7-9-2-4-10(5-3-9)14(15,16)17/h2-6H,7H2,1H3,(H,18,19,22) |
InChI Key |
MDEHXOBHSOISLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=NN=C(N12)SCC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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